
7-(5-hydroxyhexyl)-3-methyl-1-propyl-5H-purin-7-ium-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of HWA 153 involves several steps:
Starting Material: The synthesis begins with 3-methylxanthine.
First Reaction: 3-methylxanthine is treated with sodium hydroxide and 1-bromo-5-hexanone to produce 3-methyl-7-(5-oxohexyl)xanthine.
Second Reaction: The intermediate product is then reacted with 1-bromopropane.
Reduction: Finally, the compound is reduced using sodium borohydride to yield HWA 153.
Chemical Reactions Analysis
HWA 153 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: As mentioned in its synthesis, sodium borohydride is used for reduction.
Substitution: The compound can undergo substitution reactions, particularly at the xanthine ring.
Common reagents used in these reactions include sodium hydroxide, 1-bromo-5-hexanone, 1-bromopropane, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
HWA 153 has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in various chemical studies.
Biology: The compound’s effects on cellular processes are studied to understand its potential therapeutic benefits.
Medicine: Due to its bronchospasmolytic activity, it is explored for use in treating respiratory conditions.
Mechanism of Action
The mechanism of action of HWA 153 involves its interaction with specific molecular targets in the body. It primarily acts on the adenosine receptors, which play a crucial role in various physiological processes. By modulating these receptors, HWA 153 can exert its bronchospasmolytic effects, making it useful in respiratory therapies .
Comparison with Similar Compounds
HWA 153 is compared with other methyl xanthine derivatives, such as theophylline and caffeine. While all these compounds share a similar core structure, HWA 153 is unique due to its specific side chains, which confer distinct pharmacological properties. Theophylline and caffeine are well-known for their stimulant effects, whereas HWA 153 is primarily noted for its bronchospasmolytic activity .
Similar Compounds
- Theophylline
- Caffeine
- Aminophylline
These compounds, while structurally similar, have different applications and effects, highlighting the uniqueness of HWA 153 in its specific therapeutic niche .
Properties
Molecular Formula |
C15H25N4O3+ |
|---|---|
Molecular Weight |
309.38 g/mol |
IUPAC Name |
7-(5-hydroxyhexyl)-3-methyl-1-propyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C15H25N4O3/c1-4-8-19-14(21)12-13(17(3)15(19)22)16-10-18(12)9-6-5-7-11(2)20/h10-12,20H,4-9H2,1-3H3/q+1 |
InChI Key |
AOZCCAXUWVGIQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2C(=NC=[N+]2CCCCC(C)O)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


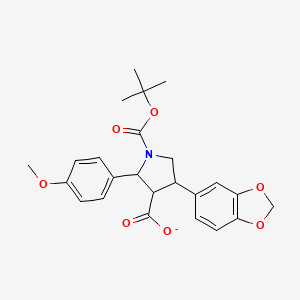
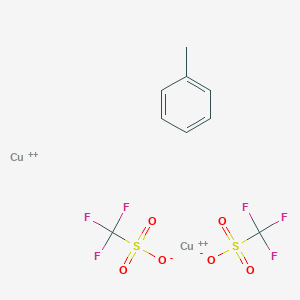
![4-amino-N-benzyl-2-[[2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide;dihydrochloride](/img/structure/B14799108.png)
![tert-butyl 4-[[4-[[2-(1-amino-5-methoxy-1,5-dioxopentan-2-yl)-1-oxo-3H-isoindol-4-yl]oxymethyl]phenyl]methyl]piperazine-1-carboxylate](/img/structure/B14799112.png)
![2-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14799120.png)
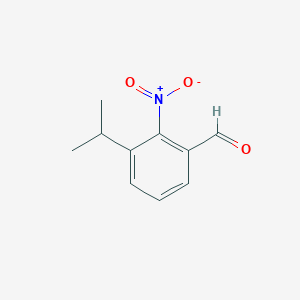
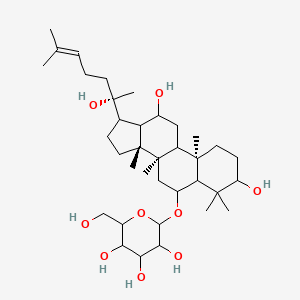
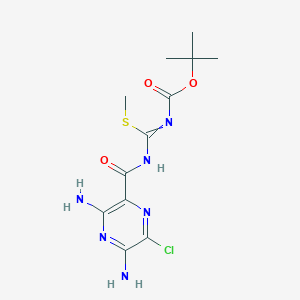
![(2E)-N-{[4-(acetylamino)phenyl]carbamothioyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B14799133.png)
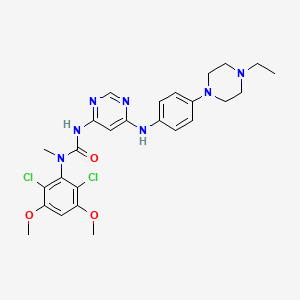

![2-[5-(1-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]ethan-1-amine](/img/structure/B14799156.png)
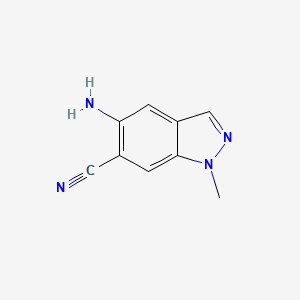
![N-[(4-bromophenyl)methylideneamino]-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide](/img/structure/B14799179.png)
